molecular formula C19H28N2O2 B5461275 1-allyl-4-[2-(3,4-dimethylphenoxy)butanoyl]piperazine

1-allyl-4-[2-(3,4-dimethylphenoxy)butanoyl]piperazine

Cat. No.: B5461275
M. Wt: 316.4 g/mol
InChI Key: VJPQFKNYPLFFFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-allyl-4-[2-(3,4-dimethylphenoxy)butanoyl]piperazine” is a complex organic molecule. It contains an allyl group (a carbon-carbon double bond with a single bond to another carbon), a piperazine ring (a six-membered ring with two nitrogen atoms), and a butanoyl group (a four-carbon chain ending in a carbonyl group). The presence of the dimethylphenoxy group indicates that there is a phenyl ring (a six-carbon aromatic ring) with two methyl groups attached, and this phenyl ring is attached to the rest of the molecule through an oxygen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the piperazine ring could be formed through a reaction of a diamine with a dihalide. The allyl group could be introduced through a reaction with an allyl halide. The butanoyl group could be introduced through a reaction with a butanoyl halide. The dimethylphenoxy group could be introduced through a reaction with dimethylphenol .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperazine ring would provide a degree of cyclic structure, while the allyl and butanoyl groups would provide some linear structure. The dimethylphenoxy group would provide additional cyclic structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The allyl group could participate in reactions such as the Diels-Alder reaction. The piperazine ring could undergo reactions such as alkylation or acylation. The butanoyl group could undergo reactions such as reduction or hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, it could be expected to have a relatively high molecular weight due to the presence of several large functional groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were intended to be used as a drug, its mechanism of action could involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it were a solid, it could present a dust explosion hazard. If it were a liquid, it could present a fire hazard .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses. For example, it could be studied for potential use as a pharmaceutical, a polymer, or a material for electronic devices .

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-1-(4-prop-2-enylpiperazin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-5-9-20-10-12-21(13-11-20)19(22)18(6-2)23-17-8-7-15(3)16(4)14-17/h5,7-8,14,18H,1,6,9-13H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPQFKNYPLFFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)CC=C)OC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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